2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid
Description
2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid is a pyrazole derivative characterized by a difluoromethyl group at position 3 and a methyl group at position 4 of the pyrazole ring, linked to a 2-methylpropanoic acid chain. This structure confers unique physicochemical properties, such as moderate acidity (predicted pKa ~4–5) and enhanced metabolic stability due to fluorine substitution .
Properties
IUPAC Name |
2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-5-4-13(9(2,3)8(14)15)12-6(5)7(10)11/h4,7H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXZIGHMNOHXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)C(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves the use of difluoroacetic acid as a fluorine source. One common method includes the addition of difluoroacetic acid to an alpha, beta-unsaturated ester, followed by alkaline hydrolysis to obtain the intermediate carboxylic acid. This intermediate is then condensed and cyclized with methyl hydrazine in the presence of a catalyst to yield the final product . Another method involves the use of propiolic alcohol, sodium hydroxide, and chlorine bleach, followed by catalytic esterification using nanoscale titanium dioxide .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The use of difluoroacetic acid and its derivatives as fluorine building blocks is common in industrial settings. The reaction conditions are optimized to ensure high yield and purity of the final product, with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anti-inflammatory Properties : The compound has been studied for its potential to inhibit inflammatory pathways. Research indicates that it may modulate the activity of specific enzymes involved in inflammation, making it a candidate for treating inflammatory diseases .
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The difluoromethyl group enhances the compound's ability to interact with biological targets, potentially leading to novel anticancer therapies .
2. Agricultural Science
- Fungicidal Activity : Research has shown that 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid and its derivatives possess antifungal properties, effective against several phytopathogenic fungi. This makes it a valuable candidate for developing new agricultural fungicides .
- Pest Control : The compound's unique structure allows for the development of pesticides that are both effective and environmentally friendly. Its application in agrochemicals is being explored to combat resistant pest strains .
3. Materials Science
- Synthesis of Functional Materials : The compound has been utilized in synthesizing new materials with enhanced thermal stability and chemical resistance. Its unique pyrazole structure contributes to the development of polymers and coatings with specialized properties .
Case Studies
- Anti-inflammatory Study :
- Fungicidal Efficacy :
- Material Development :
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with amino acid residues in proteins, affecting their function. For example, it can inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain, leading to antifungal effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Halogen vs. Alkyl Substitutions
- 3-[4-Bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid (CAS 1856030-59-5): Replaces the 4-methyl group with bromine. Bromine increases molecular weight (MW: 289.07 vs. Predicted pKa = 4.26, similar to the target compound due to the shared difluoromethyl group .
- 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1001518-85-9): Features a trifluoromethyl group (stronger electron-withdrawing effect than difluoromethyl) and bromine. This enhances acidity (lower pKa) but may reduce metabolic stability due to increased hydrophobicity .
Ester and Carbonyl Modifications
- 2-[3-(tert-Butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid: Incorporates a tert-butoxycarbonyl group at position 3. The ester group also alters solubility compared to the difluoromethyl group .
- 3-[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid: Methoxycarbonyl at position 4 introduces a polar group, improving water solubility but reducing lipophilicity. This may affect bioavailability in lipid-rich environments .
Variations in the Acid Chain
- 2-[4-(Ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid: Shorter propanoic acid chain (vs. 2-methylpropanoic acid). Reduced steric bulk may enhance receptor binding but decrease metabolic stability .
- 3-[7-(Difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS 1174874-40-8): Combines pyrazole with a triazolo-pyrimidine system. The extended heterocyclic framework increases molecular complexity and likely targets enzymes or receptors with higher specificity .
Pharmacological Target Comparisons
- PPAR-Targeting Analogs: 2-(4-((3-(4-tert-Butylphenyl)-1-ethyl-1H-pyrazole-5-carboxamido)methyl)-2-methylphenoxy)-2-methylpropanoic acid:
- Designed for PPARγ/δ modulation. The phenoxy and carboxamide groups enable dual receptor interactions, unlike the target compound’s simpler structure . 2-{4-[3-(3-Chloro-4-methyl-phenyl)-[1,2,4]thiadiazol-5-ylmethylsulfanyl]-2-methyl-phenoxy}-2-methyl-propionic acid:
- Replaces pyrazole with thiadiazole, altering electronic properties and binding affinity .
Physicochemical and Structural Data
Key Research Findings
- Steric and Electronic Effects : The difluoromethyl group in the target compound balances electron-withdrawing effects and steric bulk, optimizing interactions with hydrophobic binding pockets .
- Metabolic Stability: Fluorine substitution reduces oxidative metabolism, enhancing half-life compared to non-fluorinated analogs like methoxycarbonyl derivatives .
- Selectivity : Analogs with extended heterocycles (e.g., triazolo-pyrimidine) show higher target specificity but lower synthetic accessibility .
Biological Activity
The compound 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄F₂N₂O₂
- CAS Number : [insert CAS number if available]
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyrazole compounds have been shown to possess significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Some derivatives demonstrate the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Enzyme Inhibition : Certain pyrazole derivatives act as inhibitors for various enzymes, contributing to their therapeutic potential in cancer and other diseases.
Antimicrobial Activity
A study conducted by Qiao et al. highlighted the antifungal properties of difluoromethylpyrazole derivatives. The research involved the synthesis and evaluation of several compounds, revealing that those containing difluoromethyl groups exhibited enhanced activity against fungal strains compared to their non-fluorinated counterparts .
Table 1: Antimicrobial Activity of Difluoromethylpyrazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Candida albicans | 8 µg/mL | |
| Compound B | Escherichia coli | 16 µg/mL | |
| Compound C | Staphylococcus aureus | 4 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. For instance, Zhong et al. reported that certain pyrazole amines exhibited strong anti-inflammatory activity by inhibiting key inflammatory mediators such as TNF-alpha and IL-6 . This suggests that this compound may also share similar properties.
Case Study: In Vivo Anti-inflammatory Activity
In a controlled study involving animal models, administration of a related pyrazole derivative resulted in a significant reduction in paw edema induced by carrageenan, indicating its potential use in treating inflammatory conditions .
Enzyme Inhibition
Research has shown that pyrazole compounds can act as selective inhibitors for various enzymes involved in disease pathways. For example, a series of studies indicated that certain difluoromethylpyrazoles effectively inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .
Q & A
Advanced Research Question
- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds with the carboxylic acid group and hydrophobic contacts with the difluoromethyl moiety .
- QSAR modeling : Correlates substituent electronegativity (e.g., CF vs. CFH) with activity trends. Parameters like logP and polar surface area predict bioavailability .
- MD simulations : Assess conformational stability of the pyrazole-propanoic acid scaffold in aqueous environments .
How does the substitution pattern (e.g., difluoromethyl vs. trifluoromethyl groups) on the pyrazole ring affect the compound's physicochemical properties?
Advanced Research Question
- Electron-withdrawing effects : Difluoromethyl (-CFH) reduces ring electron density compared to trifluoromethyl (-CF), altering reactivity in nucleophilic substitutions .
- Lipophilicity : -CFH increases logP by ~0.5 units compared to -CF, enhancing membrane permeability but reducing solubility .
- Metabolic stability : Fluorine substitution slows oxidative metabolism, as shown in microsomal stability assays for analogous pyrazole derivatives .
In pharmacological studies, what strategies are used to address discrepancies in reported activity data across different assays?
Advanced Research Question
- Assay standardization : Use positive controls (e.g., ibuprofen for COX inhibition) and normalize data to cell viability (MTT assays) .
- SAR cross-validation : Compare activity trends across structurally related compounds (e.g., pyrazole-carboxylic acid derivatives) to distinguish scaffold-specific effects .
- Data contradiction resolution : Replicate conflicting studies under identical conditions (pH, temperature) and employ orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
